6-Chlorotryptamine
Overview
Description
6-Chlorotryptamine is an indole alkaloid found in plants such as “Inula helenium”. It has vasoconstrictive properties due to its ability to inhibit the enzyme tryptophan decarboxylase. This inhibition leads to a decrease in serotonin levels, which causes blood vessels to narrow and slows blood flow .
Synthesis Analysis
The synthesis of 6-Chlorotryptamine involves the use of bacterial tryptophan halogenases along with a partner flavin reductase and a tryptophan decarboxylase. This results in the production of halogenated tryptophan and tryptamine with chlorine or bromine . Another method involves a reaction with lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20 degrees Celsius .
Molecular Structure Analysis
The molecular structure of 6-Chlorotryptamine is defined by an indole—a fused benzene and pyrrole ring, and a 2-aminoethyl group at the second carbon . Further structural studies are required to confirm these models and shed light on how particular mutations impact tryptophan binding .
Chemical Reactions Analysis
Chemical reactions involving 6-Chlorotryptamine include the halogenation of indole C–H bonds. LC-MS analysis of reactions conducted using 2 can be used to determine 7-, 6-, and 5-chlorotryptamine yields via chromatographic separation of the 7- and 5/6-isomers and mass differentiation of the 5- and 6-isomers .
Scientific Research Applications
1. NMR Spectral Analysis
A study by Buchanan et al. (2007) focused on the NMR spectral assignments of a new chlorotryptamine alkaloid and its analogues from Acacia confusa, which included N-chloromethyl-N,N-dimethyltryptamine, a compound related to 6-chlorotryptamine. This work contributes to understanding the chemical structure and characteristics of chlorotryptamines, aiding in further research and potential applications in various fields, including pharmaceuticals (Buchanan, Carroll, Pass, & Quinn, 2007).
2. Analytical Characterization
Brandt et al. (2017) conducted analytical characterization of N,N-diallyltryptamine (DALT) and its derivatives, including 6-chlorotryptamine. Their work provided essential data for the research community, particularly for those exploring the clinical and non-clinical uses of these substances. This research is crucial for developing medicinal products and understanding the pharmacological properties of these compounds (Brandt, Kavanagh, Dowling, Talbot, Westphal, Meyer, Maurer, Halberstadt, 2017).
3. Neurotransmitter Studies
Santhosh and Mishra (1994) investigated the electric field maps of serotonin congeners, including 6-chlorotryptamine. Their study revealed crucial insights into the binding of these compounds with receptors, demonstrating a relationship between the potencies of different compounds and electric fields near the substituent. This research aids in understanding the action of such compounds on the central nervous system, which is significant for developing therapeutic applications (Santhosh & Mishra, 1994).
4. Pharmacological Profiling
Cole et al. (2007) identified N1-arylsulfonyltryptamines as 5-HT6 receptor ligands, specifically N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine. This compound showed high affinity and potent agonist activity, with potential implications in treating disorders like obsessive-compulsive disorders. Such research is pivotal for drug discovery and understanding receptor-ligand interactions (Cole, Stock, Lennox, Bernotas, Ellingboe, Boikess, Coupet, Smith, Leung, Zhang, Feng, Kelly, Galante, Huang, Dawson, Marquis, Rosenzweig-Lipson, Beyer, Schechter, 2007).
5. Neurochemical Studies
Jamrozik-Kruk and Brus (1980) explored the effects of 6-hydroxytryptamine, an analogue of 5-HT, on rat behavior and biogenic amine concentrations in the brain. Their research contributes to understanding the role of such compounds in modulating behavior and neurotransmitter levels, relevant for neurological and psychiatric research (Jamrozik-Kruk & Brus, 1980).
Safety And Hazards
6-Chlorotryptamine can cause skin irritation and may cause respiratory irritation. It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
2-(6-chloro-1H-indol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFASSSGQIDKFOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190152 | |
Record name | 1H-Indole-3-ethanamine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorotryptamine | |
CAS RN |
3670-19-7 | |
Record name | 6-Chlorotryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3670-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-3-ethanamine, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003670197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-3-ethanamine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-chloro-1H-indol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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